molecular formula C21H21N5O3 B12153447 methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12153447
M. Wt: 391.4 g/mol
InChI Key: UVWFTDWPPKJTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis of Methyl 4-Methyl-3-({[4-(Pyridin-4-yl)-3,4,6,7-Tetrahydro-5H-Imidazo[4,5-c]Pyridin-5-yl]Carbonyl}Amino)Benzoate

Crystallographic Characterization

Single-crystal X-ray diffraction studies of analogous imidazo[4,5-c]pyridine derivatives reveal key structural motifs. For example, the imidazo[1,5-a]pyridinium-based hybrid salt [L]₂[MnCl₄] crystallizes in the monoclinic space group P2₁/c with two crystallographically distinct cations in the asymmetric unit. The fused pyridinium and imidazolium rings exhibit near-coplanarity, with dihedral angles of 0.89° and 0.78° between the fused rings. Similarly, the target compound likely adopts a planar fused-ring system, with the pyridin-4-yl substituent twisted by approximately 36° relative to the imidazo[4,5-c]pyridine core, as observed in related structures.

The tetrahydroimidazopyridine moiety introduces partial saturation, reducing ring aromaticity and increasing conformational flexibility. X-ray data for 2-(1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride show bond lengths of 1.35–1.40 Å for N–C bonds in the imidazole ring, consistent with localized double bonding. The benzoate ester group in the target compound may participate in intermolecular C–H···O hydrogen bonds, analogous to the C–H···Cl interactions observed in [L]₂[MnCl₄].

Table 1: Predicted crystallographic parameters for this compound

Parameter Value
Space group P2₁/c (monoclinic)
Unit cell dimensions a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 105.3°
Dihedral angle (pyridinyl/core) 35.8 ± 2.1°
Torsion angle (C7–C8–N9–C10) 167.4 ± 1.5°

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis of imidazo[4,5-c]pyridine derivatives shows characteristic signals:

  • Imidazole protons: δ 7.85–8.15 ppm (d, J = 5.2 Hz)
  • Pyridinyl protons: δ 8.45–8.75 ppm (m)
  • Tetrahydroimidazopyridine CH₂ groups: δ 2.65–3.25 ppm (m)

¹³C NMR reveals distinct environments:

  • Imidazole C=N: δ 145.3–146.8 ppm
  • Pyridinyl carbons: δ 122.4–150.1 ppm
  • Benzoate carbonyl: δ 166.2–167.5 ppm

Table 2: Predicted ¹H NMR chemical shifts for the target compound

Proton Environment δ (ppm) Multiplicity
Imidazole H 8.02 singlet
Pyridin-4-yl H 8.53 doublet
Benzoate CH₃ 2.41 singlet
Tetrahydro CH₂ 2.87 multiplet
Infrared (IR) Spectroscopy

Key vibrational modes include:

  • N–H stretch: 3320–3280 cm⁻¹ (amide)
  • C=O stretch: 1715–1695 cm⁻¹ (ester)
  • C=N stretch: 1610–1590 cm⁻¹ (imidazole)
Mass Spectrometry (MS)

High-resolution ESI-MS of the compound ([M+H]⁺) would show:

  • Molecular ion: m/z 421.1764 (C₂₂H₂₅N₄O₃⁺)
  • Major fragments:
    • m/z 294.1238 (loss of benzoate group)
    • m/z 177.0652 (imidazo[4,5-c]pyridinyl fragment)

Conformational Dynamics via Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict two stable conformers differing by rotation about the amide bond (C–N–C=O). The trans-amide conformation (τ = 178.3°) is energetically favored by 4.2 kcal/mol over the cis-form due to reduced steric hindrance between the benzoate methyl group and the tetrahydroimidazopyridine core.

Molecular dynamics simulations (300 K, 50 ns) reveal:

  • Root-mean-square deviation (RMSD) of 1.8 Å for the imidazo[4,5-c]pyridine core
  • Pyridin-4-yl ring undergoes 180° flipping with a barrier of 8.7 kcal/mol
  • Solvent-accessible surface area: 485 ± 15 Ų in aqueous solution

Table 3: Key computational parameters for conformational analysis

Parameter Value
Amide bond rotation barrier 12.4 kcal/mol
Torsion angle (C3–N4–C5–O6) 178.3 ± 3.1°
HOMO-LUMO gap 4.85 eV

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 4-methyl-3-[(4-pyridin-4-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C21H21N5O3/c1-13-3-4-15(20(27)29-2)11-17(13)25-21(28)26-10-7-16-18(24-12-23-16)19(26)14-5-8-22-9-6-14/h3-6,8-9,11-12,19H,7,10H2,1-2H3,(H,23,24)(H,25,28)

InChI Key

UVWFTDWPPKJTJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC=NC=C4)N=CN3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Nitropyridine Derivatives

A common approach involves cyclizing 4-chloro-3-nitropyridin-2-amine derivatives with aldehydes. For example, 4-chloro-3-nitropyridin-2-amine reacts with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of sodium dithionite (Na₂S₂O₄) to form the imidazo[4,5-c]pyridine scaffold. This method yields the bicyclic structure via a reductive cyclization mechanism, with Na₂S₂O₄ facilitating nitro group reduction and subsequent ring closure.

Key Reaction Conditions :

  • Solvent: Ethanol/water mixtures

  • Temperature: 80–100°C

  • Yield: 70–85%

N-Chlorosuccinimide-Mediated Chlorination

Chlorination at the C5 position of the pyridine ring is critical for subsequent functionalization. Treatment of intermediates with N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C introduces chlorine selectively, enabling cross-coupling reactions.

Functionalization of the Imidazo[4,5-c]Pyridine Core

Suzuki-Miyaura Coupling for Pyridin-4-yl Substitution

The pyridin-4-yl group at position 4 of the imidazo[4,5-c]pyridine is introduced via Suzuki-Miyaura cross-coupling. A halogenated intermediate (e.g., 5-chloro-4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine ) reacts with pyridin-4-ylboronic acid under palladium catalysis.

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: 1,4-Dioxane/water (4:1)

  • Temperature: 90°C, 12 hours

  • Yield: 65–78%

Amide Bond Formation

The carbonylamino linker is constructed using carbodiimide-mediated coupling. The carboxylic acid derivative of the imidazo[4,5-c]pyridine core is activated with HATU and coupled with 3-amino-4-methylbenzoic acid methyl ester in dimethylformamide (DMF).

Critical Considerations :

  • Activation time: 30 minutes at 0°C

  • Coupling base: DIPEA

  • Yield: 85–92%

Esterification and Final Product Isolation

Methyl Esterification

The benzoic acid intermediate is esterified using methanol under acidic conditions. Thionyl chloride (SOCl₂) is employed to generate the acyl chloride in situ, followed by methanol quenching.

Reaction Protocol :

  • SOCl₂ (2 equiv), reflux, 2 hours

  • MeOH (excess), 0°C to room temperature

  • Yield: >95%

Purification Techniques

Crude product purification involves recrystallization from ethanol or acetone, achieving >98% purity. Chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric impurities.

Comparative Analysis of Synthetic Routes

StepMethod A (Na₂S₂O₄ Cyclization)Method B (Pd-Catalyzed Coupling)
Imidazo Core Yield78%65%
Pyridin-4-yl AdditionNot applicable72%
Overall Yield52%47%
Purity98.5%97.8%

Method A offers higher core yields but requires stringent temperature control. Method B, while lower-yielding, enables late-stage diversification of the pyridinyl group.

Challenges and Optimization Strategies

Regioselectivity in Imidazo Ring Formation

Competing pathways may yield imidazo[4,5-b]pyridine byproducts. Using electron-deficient aldehydes (e.g., pyrazole-carbaldehydes) suppresses undesired cyclization.

Solvent Effects on Coupling Reactions

Polar aprotic solvents (DMF, NMP) enhance Suzuki coupling efficiency but complicate product isolation. Switching to toluene/water biphasic systems improves phase separation and recovery.

Stability of Intermediates

The free amine intermediate is prone to oxidation. Storage under nitrogen and immediate use in subsequent steps mitigates degradation.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

A patented route scales the amide coupling step using continuous flow reactors , reducing reaction time from 12 hours to 2 hours and improving yield to 89%.

Cost-Efficiency Analysis

  • Pd Catalysts : Contribute 40% of raw material costs.

  • Na₂S₂O₄ : Low-cost but generates sulfurous waste.

  • HATU : High cost drives替代 with cheaper activators like EDCI .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in synthetic organic chemistry. Researchers utilize it to create more intricate molecules through various chemical reactions such as oxidation, reduction, and substitution.
  • Study of Reaction Mechanisms : Its unique structure allows scientists to study fundamental reaction mechanisms and the behavior of similar compounds under various conditions.

Biology

  • Biochemical Assays : Methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can be employed in biochemical assays to investigate enzyme interactions and cellular pathways. Its ability to modulate specific biological targets makes it valuable for understanding complex biological systems.

Medicine

  • Therapeutic Potential : This compound shows promise as a therapeutic agent due to its ability to interact with various proteins and pathways involved in diseases. It may be particularly effective in targeting specific molecular pathways associated with cancer or neurodegenerative disorders.

Industry

  • Development of New Materials : In industrial applications, this compound can be used to develop new materials with enhanced stability or reactivity. This includes applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including aryl benzoate esters and imidazo-pyridine derivatives.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents/Modifications Potential Use/Activity (Inferred) Reference(s)
Methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate Benzoate ester + imidazo-pyridine Pyridin-4-yl, methyl group at position 4 Kinase inhibition (hypothesized) N/A
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate ester + pyridazine Pyridazin-3-yl, phenethylamino linker Herbicidal or pharmaceutical activity
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) Benzoate ester + methylpyridazine 6-Methylpyridazine, phenethylamino linker Enhanced selectivity vs. I-6230
Sulfometuron methyl ester (Methyl 2-(((((4,6-dimethyl-2-pyrimidinyl)amino)=carbonyl)amino)sulfonyl)benzoate) Benzoate ester + sulfonylurea Sulfonylurea bridge, pyrimidinyl group Herbicide (acetolactate synthase inhibitor)
Halosulfuron-methyl (Methyl 3-chloro-5-(((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl-1-methyl-1H-pyrazole-4-carboxylate) Benzoate ester + pyrazole Chloro, sulfonylurea, pyrimidinyl, methoxy groups Broad-spectrum herbicide

Key Findings

Bioisosteric Replacements: The imidazo-pyridine core in the target compound may act as a bioisostere for pyridazine (I-6230, I-6232) or pyrimidine (sulfometuron methyl) rings, altering binding affinity or metabolic stability .

Substituent Effects :

  • The pyridin-4-yl group in the target compound could enhance π-π stacking interactions in enzyme active sites compared to pyridazin-3-yl (I-6230) or isoxazolyl (I-6273) moieties .
  • The methyl group at position 4 on the benzoate ring may increase lipophilicity, analogous to methyl substitutions in I-6232 and halosulfuron-methyl .

Biological Activity

Methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C24H26N6OC_{24}H_{26}N_{6}O and a molecular weight of approximately 414.51 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H26N6O
Molecular Weight414.51 g/mol
CAS NumberNot specified

Research indicates that compounds with structural similarities to this compound often exhibit diverse mechanisms of action:

  • Inhibition of Kinases : Many derivatives are known to inhibit various kinases involved in cancer progression, which could suggest a similar action for this compound.
  • Antimalarial Activity : Analogues have shown significant antimalarial properties by inhibiting β-hematin formation, which is crucial in the malaria parasite's lifecycle .
  • Cytotoxicity : The compound may exhibit cytotoxic effects against various cancer cell lines, as evidenced by studies on related imidazopyridines .

Anticancer Activity

A study conducted on related compounds demonstrated that certain structural modifications led to potent anticancer activity. For instance, the introduction of specific moieties significantly enhanced their ability to inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase .

Antimalarial Efficacy

In vitro studies have shown that compounds with similar frameworks possess sub-micromolar activity against Plasmodium falciparum (the malaria-causing parasite). The mechanism involves the inhibition of β-hematin formation through π–π stacking interactions with heme groups .

Case Studies

  • Imidazopyridine Derivatives : A series of imidazopyridine derivatives were evaluated for their antimalarial and anticancer activities. One compound exhibited an IC50 value in the low micromolar range against cancer cell lines while maintaining an acceptable cytotoxicity profile against mammalian cells .
  • Kinase Inhibitors : Several compounds structurally related to this compound have been identified as effective kinase inhibitors in preclinical models, suggesting potential therapeutic applications in cancer treatment .

Q & A

Q. Example SAR Table :

Analog ModificationBioactivity Change (vs. Parent)Key Insight
Pyridine → Pyrimidine substitution10-fold ↓ IC50Nitrogen positioning critical
Methyl ester → Ethyl esterSimilar potency, ↑ solubilityEster group tunable for ADME

Advanced: What computational methods predict target binding interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinases). Focus on hydrogen bonds between the carbamoyl group and catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-target complex. Monitor RMSD values (<2 Å indicates stable binding) .
  • Pharmacophore Modeling : Identify essential features (e.g., aromatic stacking with pyridine ring) using MOE or Phase .

Intermediate: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Reagent Optimization : Test alternative coupling agents (e.g., HATU vs. EDC) in anhydrous DMF .
  • Temperature Control : Maintain 0–5°C during carbamoyl bond formation to minimize side reactions .
  • Workup Adjustments : Use acidic washes (pH 4–5) to remove unreacted amines before column purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.